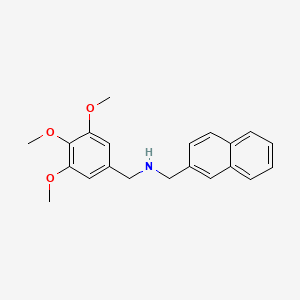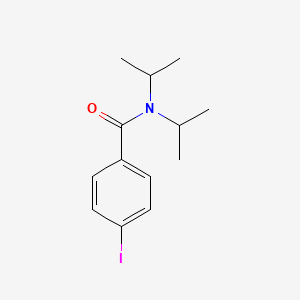
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate, also known as CPIET, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in inducing apoptosis involves the activation of the caspase cascade, a series of proteases that are involved in the degradation of cellular components during apoptosis. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to activate caspase-3 and caspase-9, which are key players in the caspase cascade. Additionally, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and contributes to their survival.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to have minimal toxicity in normal cells, indicating that it may have a selective cytotoxic effect on cancer cells. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate is still in the early stages of research and has not yet been studied extensively in vivo. Additionally, the optimal dosage and administration of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate have not yet been established.
Direcciones Futuras
Future research on S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate could focus on its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in vivo, as well as its potential for use in other diseases, such as inflammation and autoimmune disorders.
Métodos De Síntesis
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can be synthesized by the reaction of 4-chlorobenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell migration and invasion.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJOPUGMHSDYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)




![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)